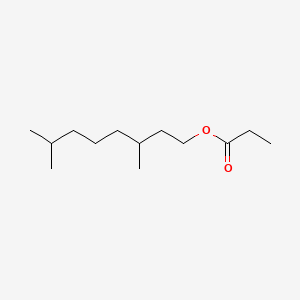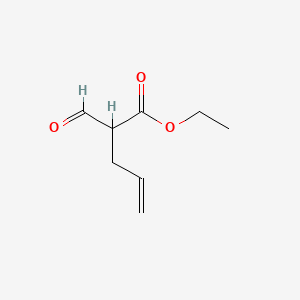
Ethyl 2-formylpent-4-en-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formylpent-4-en-1-oate is an organic compound with the molecular formula C8H12O3. It is a derivative of pentenoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-formylpent-4-en-1-oate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with formaldehyde and a base, followed by a dehydration step to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-formylpent-4-en-1-oate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 2-formylpent-4-en-1-oate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 2-formylpent-4-en-1-oate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-formylbut-3-en-1-oate: Similar structure but with one less carbon in the chain.
Ethyl 2-formylhex-5-en-1-oate: Similar structure but with one more carbon in the chain.
Methyl 2-formylpent-4-en-1-oate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and properties. Its formyl group and double bond make it a versatile intermediate in organic synthesis, while the ethyl ester group enhances its solubility and stability .
Propiedades
Número CAS |
36873-45-7 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 2-formylpent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(6-9)8(10)11-4-2/h3,6-7H,1,4-5H2,2H3 |
Clave InChI |
YUPFMQXKQATEPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



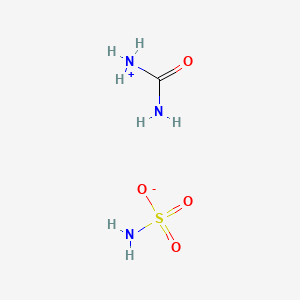
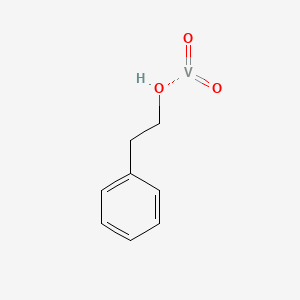
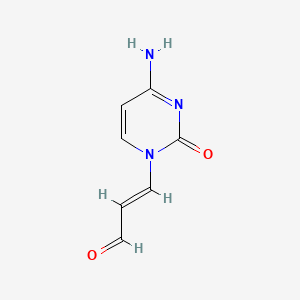
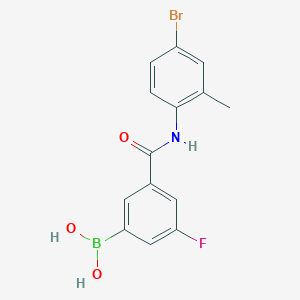
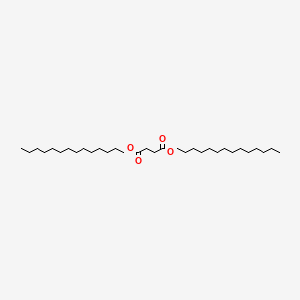
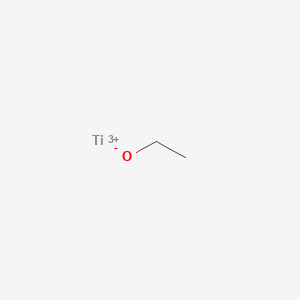
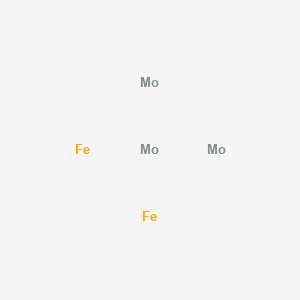

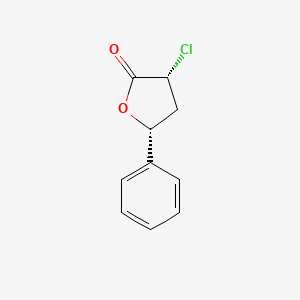

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

